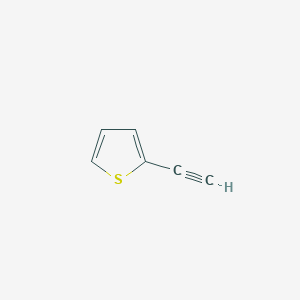

2-Ethynylthiophene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4S/c1-2-6-4-3-5-7-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWISLHRIEATKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412961 | |

| Record name | 2-Ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-52-6 | |

| Record name | 2-Ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Ethynylthiophene from 2-Iodothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-ethynylthiophene from 2-iodothiophene (B115884). The primary synthetic route involves a two-step process: a Sonogashira coupling reaction to form a protected alkyne intermediate, followed by a deprotection step to yield the final product. This guide is intended to equip researchers with the necessary information to successfully perform this synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from 2-iodothiophene is most commonly and efficiently achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp²-hybridized carbon atoms of an aryl or vinyl halide.[1][2]

Due to the reactivity of the terminal alkyne, a protection strategy is typically employed. Trimethylsilyl (B98337) (TMS) acetylene (B1199291) is a common choice as the alkyne source, as the TMS group can be readily removed under mild conditions.[3]

The overall synthetic pathway can be summarized as follows:

-

Step 1: Sonogashira Coupling. 2-Iodothiophene is coupled with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield the intermediate, 2-((trimethylsilyl)ethynyl)thiophene.

-

Step 2: Deprotection. The trimethylsilyl protecting group is removed from 2-((trimethylsilyl)ethynyl)thiophene to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-((trimethylsilyl)ethynyl)thiophene via Sonogashira Coupling

This protocol is adapted from general Sonogashira coupling procedures for aryl iodides.

Reaction Scheme:

Figure 1: Sonogashira coupling of 2-iodothiophene.

Materials:

-

2-Iodothiophene

-

Trimethylsilylacetylene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask or other suitable reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-iodothiophene (1.0 equiv).

-

Add N,N-dimethylformamide (DMF) to dissolve the 2-iodothiophene.

-

To the solution, add palladium(II) acetate (0.02 equiv), copper(I) iodide (0.04 equiv), and triphenylphosphine (0.04 equiv).

-

Add potassium carbonate (2.0 equiv) to the mixture.

-

Finally, add trimethylsilylacetylene (1.2 equiv) dropwise to the stirred reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification of 2-((trimethylsilyl)ethynyl)thiophene:

The crude product can be purified by vacuum distillation or column chromatography.

-

Vacuum Distillation: The boiling point of 2-((trimethylsilyl)ethynyl)thiophene is reported to be 95-103 °C at 10 mmHg.[4][5][6]

-

Column Chromatography: Use silica (B1680970) gel as the stationary phase. A suitable eluent system is a mixture of hexane (B92381) and ethyl acetate, starting with a low polarity (e.g., 99:1 hexane:ethyl acetate) and gradually increasing the polarity if necessary.

Step 2: Deprotection of 2-((trimethylsilyl)ethynyl)thiophene to this compound

Two common and effective methods for the deprotection of the TMS group are presented below.

Method A: Using Potassium Carbonate in Methanol (B129727)

This method is mild and often preferred for its simplicity and the use of inexpensive reagents.

Reaction Scheme:

Figure 2: Deprotection using K2CO3.

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)thiophene (1.0 equiv) in methanol.

-

Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equiv).

-

Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining potassium carbonate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Using Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF) in Tetrahydrofuran (B95107) (THF)

TBAF is a highly effective reagent for cleaving silicon-carbon bonds.

Reaction Scheme:

Figure 3: Deprotection using TBAF.

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)thiophene (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 1.1 equiv) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Purification of this compound:

The final product, this compound, is a liquid and can be purified by vacuum distillation or column chromatography.

-

Vacuum Distillation: The boiling point of this compound is reported as 150 °C at 760 mmHg and 46 °C at 15 mmHg.

-

Column Chromatography: Use silica gel as the stationary phase. An appropriate eluent would be a non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane (B109758) or diethyl ether in a low ratio.

Quantitative Data Summary

The following table summarizes key quantitative data for the compounds involved in this synthesis. Please note that yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions. The yields provided are typical for Sonogashira and deprotection reactions but should be considered as a general guide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical Yield (%) |

| 2-Iodothiophene | C₄H₃IS | 210.04 | 181-182 @ 760 mmHg | - |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 53 @ 760 mmHg | - |

| 2-((trimethylsilyl)ethynyl)thiophene | C₉H₁₂SSi | 180.34 | 95-103 @ 10 mmHg[4][5][6] | 80-95 |

| This compound | C₆H₄S | 108.16 | 150 @ 760 mmHg; 46 @ 15 mmHg | 90-99 |

Visualization of Experimental Workflow

The overall experimental workflow for the synthesis of this compound from 2-iodothiophene is depicted in the following diagram.

Figure 4: Experimental workflow for synthesis.

Characterization Data

Confirmation of the structures of the intermediate and final product should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Expected NMR Data:

-

2-((trimethylsilyl)ethynyl)thiophene:

-

¹H NMR: Signals corresponding to the thiophene (B33073) ring protons and a singlet for the trimethylsilyl protons.

-

¹³C NMR: Signals for the thiophene ring carbons, the acetylenic carbons, and the trimethylsilyl carbons.[3]

-

-

This compound:

Safety Considerations

-

2-Iodothiophene: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Trimethylsilylacetylene: Highly flammable liquid. Handle with care.

-

Palladium Catalysts: Can be toxic and should be handled with appropriate personal protective equipment (PPE).

-

Copper(I) Iodide: Can be harmful if swallowed or inhaled.

-

Solvents (DMF, THF, Methanol, etc.): Flammable and/or toxic. Use in a well-ventilated area and avoid ignition sources.

-

Tetrabutylammonium Fluoride (TBAF): Corrosive and toxic. Handle with extreme care, wearing appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and scale of reaction.

References

- 1. DSpace [repository.kaust.edu.sa]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 2-((TRIMETHYLSILYL)ETHYNYL)THIOPHENE 9& | 40231-03-6 [chemicalbook.com]

- 5. 2-((TRIMETHYLSILYL)ETHYNYL)THIOPHENE 9& One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | C6H4S | CID 5246258 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Ethynylthiophene: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of 2-ethynylthiophene, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this important heterocyclic compound.

Introduction

This compound is a versatile building block in organic synthesis, finding applications in the development of novel pharmaceuticals, functional polymers, and organic electronic materials. Its rigid structure, conferred by the thiophene (B33073) ring and the ethynyl (B1212043) group, makes it an attractive scaffold for the design of molecules with specific conformational preferences. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this compound and its derivatives, ensuring the integrity and reproducibility of research and development efforts. This technical guide provides a consolidated overview of the NMR, IR, and UV-Vis spectroscopic data for this compound, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.30 | dd | 5.1, 1.2 |

| H-3 | 7.19 | dd | 3.6, 1.2 |

| H-4 | 6.99 | dd | 5.1, 3.6 |

| ≡C-H | 3.43 | s | - |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 131.9 |

| C-5 | 127.4 |

| C-4 | 127.2 |

| C-2 | 121.7 |

| ≡C-H | 81.3 |

| -C≡ | 77.9 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3300 | ≡C-H stretch | Strong |

| 2106 | C≡C stretch | Medium |

| 1421 | C=C (thiophene ring) stretch | Medium |

| 1228 | C-H (thiophene ring) in-plane bend | Medium |

| 849 | C-H (thiophene ring) out-of-plane bend | Strong |

| 701 | C-S-C (thiophene ring) bend | Medium |

Sample preparation: Neat liquid or KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| 254 | ~10,000 | Ethanol |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, equipped with a 5 mm broadband probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 3-4 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for ¹³C in CDCl₃).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory or a sample holder for KBr pellets.

Sample Preparation (uATR):

-

Place a small drop of liquid this compound directly onto the diamond crystal of the uATR accessory.

-

Alternatively, place a small amount of the solid sample on the crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the empty uATR crystal or a pure KBr pellet before acquiring the sample spectrum.

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer, such as an Agilent Cary 60 or equivalent.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration (e.g., 1 x 10⁻³ M).

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

Acquisition:

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

Data Processing:

-

The software automatically subtracts the baseline from the sample spectra.

-

Determine the wavelength of maximum absorbance (λmax).

-

If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Conclusion

This technical guide provides a centralized and detailed resource for the spectroscopic characterization of this compound. The tabulated NMR, IR, and UV-Vis data, coupled with the comprehensive experimental protocols, offer a reliable foundation for researchers and scientists in various fields. The provided workflow diagram further clarifies the logical progression of spectroscopic analysis. By adhering to these standardized methods, the scientific community can ensure the consistent and accurate identification of this important chemical entity, thereby facilitating its application in the advancement of science and technology.

The Electronic Structure of 2-Ethynylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic structure of 2-ethynylthiophene, a heterocyclic compound of significant interest in materials science and drug development. Its unique combination of a thiophene (B33073) ring and an ethynyl (B1212043) group gives rise to a rich electronic landscape that is crucial for understanding its reactivity, optical properties, and potential applications. This document summarizes key quantitative data, outlines experimental and computational methodologies, and visualizes the fundamental electronic relationships.

Core Electronic Properties and Molecular Orbitals

The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and electronic transitions.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of these orbitals. While specific HOMO and LUMO energy values for this compound are not extensively reported in the literature, analysis of closely related thiophene derivatives provides valuable insights.

Table 1: Calculated Electronic Properties of Thiophene Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Thiophene | DFT/B3LYP/6-31G(d) | -6.58 | -0.87 | 5.71 |

| 2-Methoxythiophene | DFT/B3LYP/6-311++G(d,p) | -5.93 | -0.38 | 5.55 |

| Thiophene Sulfonamide Derivatives | DFT/B3LYP/6-311G(d,p) | -7.0 to -8.5 | -2.5 to -3.5 | 3.44 to 4.65 |

Note: The values in this table are for related thiophene compounds and serve to provide a comparative context for the electronic structure of this compound.

The introduction of the ethynyl group at the 2-position of the thiophene ring significantly influences the electronic structure. The π-system of the ethynyl group conjugates with the π-system of the thiophene ring, leading to a delocalization of electron density and a modification of the molecular orbital energies.

Characterization of Frontier Molecular Orbitals

Detailed computational analysis of this compound reveals the specific characteristics of its key molecular orbitals. The molecule possesses 4π and 24σ type orbitals.[1]

-

HOMO (Highest Occupied Molecular Orbital): This orbital is of π character and exhibits three nodal planes. One of these is the molecular plane, and the other two are perpendicular to it. There is a significant delocalization of electron density between the thiophene ring and the ethynyl group in the HOMO.[1]

-

HOMO-1: This is also a π-type orbital with two nodal planes. Interestingly, the ethynyl group shows zero participation in this orbital, indicating that its electron density is localized primarily on the thiophene ring.[1]

-

HOMO-2: This orbital is classified as a non-bonding σ-orbital (ns) with a large extent of electron density localized on the sulfur atom's lone pair.[1]

-

HOMO-3: This π-orbital is predominantly acetylenic (πc-c) in nature. The electron density delocalization is divided between the S1–C5–C4 and C2–C6–C7–H8 regions of the molecule.[1]

-

HOMO-5: This π orbital has only one molecular nodal plane and shows the maximum delocalization of electron density between the thiophene ring and the ethynyl group.[1]

Ionization Energies and Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful experimental technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. The vertical ionization energy corresponds to the energy required to remove an electron from a specific molecular orbital without a change in the molecular geometry.

Computational methods, such as Electron Propagator Theory (EPT), have been employed to calculate the vertical ionization energies of this compound, showing good agreement with experimental PES data.[1]

Table 2: Calculated Vertical Ionization Energies of this compound

| Dyson Orbital | Main Character | P3/6-311g(2df,2p) (eV) | P3/6-311++g(2df,2p) (eV) | Experimental (eV) |

|---|---|---|---|---|

| HOMO | 4π | 8.32 | 8.35 | 8.52 |

| HOMO-1 | 3π | 9.35 | 9.34 | 9.60 |

| HOMO-2 | 24σ (ns) | 11.35 | 11.42 | 11.80 |

| HOMO-3 | 2π | 11.95 | 11.98 | 12.10 |

| HOMO-4 | 23σ | 12.65 | 12.68 | 12.80 |

| HOMO-5 | 1π | 13.56 | 13.61 | 13.80 |

| HOMO-6 | 22σ | 14.21 | 14.25 | 14.40 |

| HOMO-7 | 21σ | 14.98 | 15.03 | 15.20 |

Source: Adapted from Singh, R. K., & Mishra, M. K. (2013). Electronic structure analysis and vertical ionization energies of thiophene and ethynylthiophenes. Journal of Chemical Sciences, 125(4), 867-876.[1]

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a comprehensive understanding of the electronic structure of this compound.

Computational Methodology

Density Functional Theory (DFT) and Electron Propagator Theory (EPT) are the primary computational tools used to investigate the electronic properties of this compound and related molecules.

-

Geometry Optimization: The molecular geometry is typically optimized using methods like Møller-Plesset perturbation theory (MP2) with basis sets such as 6-311g(2df,2p) and 6-311++g(2df,2p).[1]

-

Vertical Ionization Energies: EPT, with decouplings like the Partial Third Order (P3) approximation, is used for the accurate calculation of vertical electron detachment energies.[1]

-

Frontier Molecular Orbitals: DFT calculations, commonly with the B3LYP functional and a basis set like 6-311+G(d,p), are employed to determine the energies and characteristics of the HOMO and LUMO. For solvated systems, a continuum model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be applied.

References

Solubility Profile of 2-Ethynylthiophene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-ethynylthiophene, a versatile building block in the synthesis of conductive polymers, pharmaceuticals, and materials for organic electronics. A thorough review of available literature indicates a general consensus on its qualitative solubility in common organic solvents. However, a notable gap exists in publicly accessible quantitative solubility data. This guide summarizes the available qualitative information and presents a detailed, adaptable experimental protocol for the quantitative determination of this compound's solubility. Furthermore, a generalized experimental workflow is provided as a visual guide for researchers.

Introduction

This compound (CAS 4298-52-6) is a heterocyclic compound featuring a thiophene (B33073) ring substituted with an ethynyl (B1212043) group. This structural motif imparts unique electronic and reactive properties, making it a valuable intermediate in various fields of chemical research and development. Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations. Despite its utility, precise, quantitative solubility data in common organic solvents such as tetrahydrofuran (B95107) (THF), toluene, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) remains largely unreported in peer-reviewed literature and chemical databases. This guide aims to address this gap by providing a consolidated view of its qualitative solubility and a robust experimental framework for its quantitative assessment.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The available information is qualitative in nature, generally describing the compound as being soluble in many organic solvents. This underscores the necessity for experimental determination of solubility for applications requiring precise concentrations.

The following table summarizes the available qualitative solubility information for this compound.

| Solvent Class | Solvent Name | Chemical Formula | Temperature (°C) | Solubility |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Not Specified | Soluble |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Not Specified | Soluble |

| Amides | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Not Specified | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Soluble |

| Alcohols | Ethanol | C₂H₅OH | Not Specified | Soluble |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Not Specified | Soluble |

| Aqueous | Water | H₂O | Not Specified | Limited Solubility |

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the solubility of a liquid compound like this compound in an organic solvent. The equilibrium shake-flask method, followed by quantitative analysis, is a widely accepted technique.

Materials and Equipment

-

This compound (of known purity)

-

High-purity organic solvents (THF, toluene, DMF, DMSO)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipettes

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Gas chromatograph (GC) with a suitable column and a flame ionization detector (FID), or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware

Procedure

3.2.1. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of glass vials. The presence of a separate phase of the solute is necessary to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant and recorded temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

3.2.2. Sample Withdrawal and Preparation

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette. To avoid drawing any undissolved solute, it is advisable to use a syringe equipped with a syringe filter.

-

Accurately transfer the withdrawn sample into a pre-weighed volumetric flask and record the mass of the transferred solution.

-

Dilute the sample to the mark with the same solvent used for the solubility determination. This diluted sample will be used for quantitative analysis.

3.2.3. Quantitative Analysis (Gas Chromatography Example)

-

Prepare a series of calibration standards of this compound in the solvent of interest with known concentrations.

-

Analyze the calibration standards using GC-FID to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the GC under the same conditions as the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can then be expressed in various units (e.g., g/L, mol/L, g/100g solvent).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While this compound is widely reported to be soluble in common organic solvents, this guide highlights the critical absence of specific quantitative data in the public domain. For researchers and professionals in drug development and materials science, the provided experimental protocol offers a standardized approach to accurately determine the solubility of this compound in solvents relevant to their work. The accompanying workflow visualization serves as a clear and concise guide for laboratory practice. The generation of such fundamental physical property data is essential for the continued and efficient application of this important chemical building block.

An In-depth Technical Guide to 2-Ethynylthiophene for Researchers and Drug Development Professionals

An Introduction to a Versatile Heterocyclic Building Block

2-Ethynylthiophene is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, linear structure, combined with the electronic properties of the thiophene (B33073) ring, makes it a valuable building block for the synthesis of a wide array of complex organic molecules. The thiophene moiety, a five-membered ring containing a sulfur atom, is a recognized pharmacophore present in numerous FDA-approved drugs, highlighting the therapeutic potential of its derivatives. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, and the biological activities associated with its derivatives.

Core Chemical and Physical Properties

A foundational understanding of this compound begins with its fundamental chemical and physical characteristics. This data is crucial for its application in synthetic chemistry and for the characterization of its derivatives.

| Parameter | Value |

| CAS Number | 4298-52-6[1] |

| Molecular Formula | C₆H₄S[1] |

| Molecular Weight | 108.16 g/mol [2] |

| Appearance | Light yellow to brown clear liquid |

| Storage | 4°C, stored under nitrogen[1] |

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the acetylenic proton and the protons on the thiophene ring. |

| ¹³C NMR | Resonances for the two acetylenic carbons and the four carbons of the thiophene ring.[2] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-H stretching of the alkyne and the thiophene ring, as well as the C≡C triple bond stretching.[3] |

| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to its molecular weight.[2] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established methods in organic chemistry. One of the most prominent and versatile methods is the Sonogashira coupling reaction.

Synthetic Workflow: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

References

Health and Safety in Handling 2-Ethynylthiophene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 2-ethynylthiophene. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling procedures, and toxicological assessment strategies for this compound. The information presented is a synthesis of data from safety data sheets, toxicological databases, and the broader scientific literature on thiophene (B33073) and alkyne-containing molecules.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and other key hazard information.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Table 2: Other Hazard Information

| Hazard Consideration | Description |

| Reactivity | Incompatible with strong oxidizing agents.[3] |

| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and sulfur oxides.[3] |

| Environmental Hazards | No specific data available, but release into the environment should be avoided.[3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄S[2][3] |

| Molecular Weight | 108.16 g/mol [2][3] |

| Appearance | Clear, light yellow to brown liquid |

| Boiling Point | 70 °C at 20 Torr |

| Flash Point | 42 °C |

| Density | 1.080 g/cm³ |

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity Assessment (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the next step, allowing for classification with a minimal number of animals.

-

Methodology:

-

Animals: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dosing: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Procedure:

-

A group of three animals is dosed at the selected starting dose.

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

The procedure continues until the toxicity class can be determined based on the observed outcomes at different dose levels.

-

-

Data Analysis: The results are used to classify the substance according to the GHS categories for acute oral toxicity.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.

-

Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to determine the irritation potential.

-

Methodology:

-

Test System: A commercially available, validated RhE model is used.

-

Procedure:

-

The RhE tissues are pre-incubated in a defined culture medium.

-

A small volume of the test chemical (e.g., this compound) is applied to the surface of the tissue.

-

After a defined exposure period (e.g., 15-60 minutes), the chemical is removed by rinsing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment: Cell viability is determined using a colorimetric assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to a colored formazan (B1609692) salt by viable cells is quantified spectrophotometrically.

-

Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.

-

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Test Guideline 492)

This in vitro test is used to identify chemicals that can cause serious eye damage or eye irritation.

-

Principle: The test chemical is applied to a reconstructed human cornea-like epithelium (RhCE) model, and the subsequent effect on cell viability is measured.

-

Methodology:

-

Test System: A validated RhCE model that mimics the human corneal epithelium is used.

-

Procedure:

-

The RhCE tissues are pre-incubated in a maintenance medium.

-

The test chemical is applied to the epithelial surface for a defined exposure time.

-

Following exposure, the tissues are thoroughly rinsed.

-

A post-exposure incubation period allows for the recovery of the cells.

-

-

Viability Measurement: Cell viability is assessed using the MTT assay, similar to the skin irritation test.

-

Data Analysis: The relative viability of the treated tissues compared to negative controls is calculated. A chemical is classified as an eye irritant if the mean tissue viability is below a defined threshold (e.g., ≤ 60%).

-

Potential Metabolic and Toxicity Pathways

While the specific metabolic pathway of this compound has not been elucidated, based on studies of other thiophene-containing compounds, a plausible metabolic activation pathway involving cytochrome P450 enzymes can be proposed.

This diagram illustrates two potential bioactivation pathways for this compound mediated by cytochrome P450 (CYP450) enzymes. The thiophene ring can undergo either epoxidation to form a reactive arene oxide or S-oxidation to form a thiophene-S-oxide.[4][5][6][7][8] These reactive intermediates can be detoxified through conjugation with glutathione (GSH) or they can covalently bind to cellular macromolecules, leading to toxicity.

Experimental Workflow for Safety Assessment

A structured workflow is crucial for the comprehensive safety assessment of this compound, especially in a drug development context.

This workflow begins with non-animal methods. In silico approaches like Quantitative Structure-Activity Relationship (QSAR) modeling and read-across can provide initial toxicity predictions.[1][9][10][11][12][13][14][15] This is followed by a battery of in vitro tests to assess metabolism, genotoxicity, and irritation potential. Based on these findings and regulatory requirements, targeted in vivo studies may be conducted. The culmination of this data allows for a comprehensive risk assessment.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Table 4: Personal Protective Equipment (PPE) and Engineering Controls

| Control | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[3] |

| Eye/Face Protection | Wear safety glasses with side shields or chemical goggles.[3] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber).[3] |

| Respiratory Protection | If ventilation is inadequate, use a respirator with an organic vapor cartridge.[3] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3] |

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[3] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Table 6: Fire Fighting and Accidental Release Measures

| Situation | Procedure |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Wear self-contained breathing apparatus (SCBA). |

| Accidental Release | Evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] |

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Table 7: Storage and Disposal Recommendations

| Aspect | Recommendation |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Protect from light and heat.[3] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. A systematic analysis of read-across within REACH registration dossiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H4S | CID 5246258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.be [fishersci.be]

- 4. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. | Semantic Scholar [semanticscholar.org]

- 8. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. toxicology.org [toxicology.org]

- 11. multicase.com [multicase.com]

- 12. Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

An In-depth Technical Guide to the Discovery and History of 2-Ethynylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylthiophene, a versatile heterocyclic building block, has carved a significant niche in synthetic organic chemistry and materials science since its discovery. This guide provides a comprehensive overview of the historical milestones in the synthesis of this compound, from early dehydrohalogenation methods to the development of highly efficient catalytic cross-coupling reactions. Detailed experimental protocols for key synthetic transformations, including the Corey-Fuchs reaction and the Sonogashira coupling, are presented to facilitate practical application in the laboratory. Furthermore, this document explores the burgeoning role of this compound derivatives in drug discovery, with a particular focus on their emerging potential as kinase inhibitors. The inhibition of critical signaling pathways, such as the p38 MAPK and PI3K/Akt pathways, by thiophene-based compounds is discussed, highlighting the therapeutic promise of this scaffold. Quantitative data on physical properties and reaction yields are systematically tabulated for ease of reference, and key reaction workflows are visualized using logical diagrams to provide a clear and concise understanding of the underlying chemical principles.

Discovery and Historical Synthesis

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its origins can be traced back to early explorations of acetylenic compounds and thiophene (B33073) chemistry. The initial preparations likely relied on classical dehydrohalogenation reactions of suitable precursors. These early methods, while foundational, often suffered from harsh reaction conditions and modest yields.

A significant advancement in the synthesis of terminal alkynes, including this compound, came with the development of the Corey-Fuchs reaction . This two-step transformation of an aldehyde to a terminal alkyne, developed by E. J. Corey and Philip L. Fuchs, provided a more reliable and higher-yielding route.[1][2][3] The reaction proceeds via the formation of a dibromo-olefin from an aldehyde, which is then treated with a strong base to yield the corresponding alkyne.[4]

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of this compound, offering milder conditions and greater functional group tolerance. The Sonogashira coupling , in particular, has become a cornerstone for the preparation of aryl and heteroaryl alkynes.[1][2] This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[5] A common and efficient approach for synthesizing this compound via this method is the coupling of 2-iodothiophene (B115884) with a protected alkyne, such as trimethylsilylacetylene (B32187), followed by deprotection.[6]

Key Synthetic Methodologies and Experimental Protocols

The following sections provide detailed experimental protocols for the most significant and widely employed methods for the synthesis of this compound.

Corey-Fuchs Synthesis from 2-Thiophenecarboxaldehyde

This method provides a robust route to this compound starting from the readily available 2-thiophenecarboxaldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-(2,2-dibromovinyl)thiophene

-

To a stirred solution of triphenylphosphine (B44618) (2.0 eq) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq) portionwise.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Add a solution of 2-thiophenecarboxaldehyde (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with hexanes and filter to remove triphenylphosphine oxide.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2-(2,2-dibromovinyl)thiophene.

Step 2: Synthesis of this compound

-

Dissolve 2-(2,2-dibromovinyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (B95107) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.1 eq, as a solution in hexanes) to the stirred solution.

-

After stirring for 1 hour at -78 °C, allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by distillation to yield this compound.

Logical Workflow for Corey-Fuchs Synthesis

Caption: Workflow of the Corey-Fuchs synthesis of this compound.

Sonogashira Coupling of 2-Iodothiophene and Trimethylsilylacetylene

This palladium-catalyzed cross-coupling reaction is a highly efficient and versatile method for the synthesis of this compound. The use of a silyl-protected alkyne prevents self-coupling and allows for a clean subsequent deprotection step.

Experimental Protocol:

Step 1: Sonogashira Coupling

-

To a degassed mixture of 2-iodothiophene (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) chloride (0.025 eq) in a suitable solvent (e.g., triethylamine (B128534) or a mixture of THF and triethylamine) under an inert atmosphere, add trimethylsilylacetylene (1.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to obtain 2-((trimethylsilyl)ethynyl)thiophene.

Step 2: Desilylation

-

Dissolve 2-((trimethylsilyl)ethynyl)thiophene (1.0 eq) in a solvent such as methanol (B129727) or tetrahydrofuran.

-

Add a desilylating agent, such as potassium carbonate or tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or GC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify by distillation to yield this compound.

Logical Workflow for Sonogashira Coupling

Caption: Workflow of the Sonogashira synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and its synthesis.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄S | [7] |

| Molecular Weight | 108.16 g/mol | [7] |

| Boiling Point | 70 °C / 20 Torr | [8] |

| Density | 1.080 g/mL | [8] |

| Refractive Index (n20/D) | 1.580 | [8] |

Table 2: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Typical Yield | Reference(s) |

| Corey-Fuchs Reaction | 2-Thiophenecarboxaldehyde | CBr₄, PPh₃, n-BuLi | Good | [4][9] |

| Sonogashira Coupling | 2-Iodothiophene | Trimethylsilylacetylene, Pd catalyst, Cu(I) salt | High | [1][10] |

Role in Drug Discovery and Signaling Pathways

The thiophene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] The introduction of an ethynyl (B1212043) group at the 2-position of the thiophene ring provides a rigid linker and a handle for further functionalization, making this compound a valuable building block for the synthesis of novel therapeutic agents.

Recent research has highlighted the potential of thiophene derivatives as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer and inflammatory disorders.[12][13] Two such pathways of significant interest are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

Inhibition of the p38 MAPK Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[14] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several studies have reported the design and synthesis of thiophene-based compounds as potent p38 MAPK inhibitors.[12] These inhibitors typically function by competing with ATP for binding to the active site of the p38 kinase, thereby blocking its downstream signaling.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[15] Its aberrant activation is a common feature of many human cancers. Thiophene-containing molecules have been identified as promising inhibitors of PI3K.[16] By blocking the activity of PI3K, these compounds can prevent the activation of Akt and its downstream effectors, ultimately leading to the inhibition of tumor growth and induction of apoptosis.

Signaling Pathway Diagram: Inhibition of PI3K/Akt by a Thiophene Derivative

The following diagram illustrates the general mechanism by which a this compound-based inhibitor can block the PI3K/Akt signaling pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Conclusion

This compound has evolved from a laboratory curiosity to a cornerstone of modern organic synthesis and a promising scaffold in drug discovery. The development of robust and efficient synthetic methods, particularly the Corey-Fuchs reaction and Sonogashira coupling, has made this versatile building block readily accessible to researchers. Its unique electronic and structural properties continue to be exploited in the creation of novel materials and complex molecules. The emerging role of this compound derivatives as kinase inhibitors, particularly targeting the p38 MAPK and PI3K/Akt pathways, underscores its significant potential for the development of next-generation therapeutics. This guide serves as a comprehensive resource for scientists and researchers, providing the historical context, practical synthetic protocols, and an overview of the current applications of this important heterocyclic compound.

References

- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. Corey-Fuchs Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H4S | CID 5246258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4298-52-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 10. DSpace [repository.kaust.edu.sa]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pagepressjournals.org [pagepressjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Frontier Molecular Orbitals of 2-Ethynylthiophene

For Immediate Release

A Comprehensive Technical Guide on the Theoretical Calculations of 2-Ethynylthiophene's HOMO/LUMO Energy Levels for Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides an in-depth analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of this compound, a key heterocyclic building block in the development of novel organic electronic materials and pharmaceuticals. Understanding the frontier molecular orbitals is paramount in predicting the electronic and optical properties, as well as the reactivity and stability of molecules. This guide summarizes key theoretical findings, details the computational methodologies, and presents a logical workflow for such calculations.

Core Findings: HOMO/LUMO Energy Levels

The electronic properties of this compound have been investigated using various quantum chemical methods. Density Functional Theory (DFT) has emerged as a robust and widely used approach for predicting the geometries and electronic structures of such conjugated systems. The calculated HOMO and LUMO energies, along with the resultant HOMO-LUMO gap, are critical parameters for assessing the potential of this compound derivatives in various applications.

Below is a summary of representative theoretical values obtained for this compound and related structures, showcasing the impact of computational methodology on the predicted electronic properties.

| Compound | Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | Electron Propagator Theory (P3) | 6-311g(2df,2p) | -8.54 (VIE) | N/A | N/A |

| This compound | Electron Propagator Theory (P3) | 6-311++g(2df,2p) | -8.52 (VIE) | N/A | N/A |

| Thieno[3,2-b]thiophene (T1) | B3LYP | 6-31G(d) | -6.918 | -1.362 | 5.556[1] |

| Substituted Thiophene | B3LYP | 6-311G(d,p) | -5.70 | -2.26 | 3.44[1] |

| 2-[(Trimethylsilyl)ethynyl]thiophene | B3LYP | 6-311+G(d,2p) | Not explicitly stated | Not explicitly stated | Analysis performed[2] |

Note: VIE refers to Vertical Ionization Energy, which corresponds to the negative of the HOMO energy according to Koopmans' theorem. The study by Sarma et al. focused on ionization energies, hence LUMO values were not reported.[3] The other entries provide context from similar thiophene-based molecules to illustrate typical values obtained with different DFT methods.

The electronic structure of this compound is characterized by 4π and 24σ type orbitals. The HOMO, HOMO-1, HOMO-3, and HOMO-5 are of π character.[3] The ethynyl (B1212043) group participates significantly in the delocalization of the HOMO-5 Dyson orbital, which is crucial for understanding charge transport in polymers derived from this monomer.[3]

Experimental Protocols: A Guide to Theoretical Calculations

The determination of HOMO and LUMO energy levels of molecules like this compound is a multi-step computational process. The following protocol outlines a standard workflow using Density Functional Theory (DFT), a widely accepted method for such investigations.[1][2]

1. Molecular Geometry Optimization: The first and most critical step is to determine the lowest energy structure of the this compound molecule.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Density Functional Theory (DFT) is a common choice. The B3LYP hybrid functional is well-established for its balance of accuracy and computational cost in organic molecules.[1][2]

-

Basis Set: A split-valence basis set such as 6-31G(d) or a more flexible one like 6-311+G(d,p) is typically employed to accurately describe the electronic distribution.[2]

-

Procedure: An initial 3D structure of this compound is generated. A geometry optimization calculation is then performed. This iterative process adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy on the potential energy surface.

-

Verification: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is subsequently performed at the same level of theory. The absence of any imaginary frequencies confirms a stable equilibrium geometry.

2. Frontier Molecular Orbital (FMO) Analysis: Once the optimized geometry is obtained, a single-point energy calculation is performed to analyze the molecular orbitals.

-

Method: Using the same DFT functional and basis set as in the optimization step.

-

Output: This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO. The energy difference between these two orbitals provides the HOMO-LUMO gap.

-

Visualization: The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance, respectively.

3. Analysis of Electronic Properties: The calculated HOMO and LUMO energies can be used to derive other important electronic properties.

-

Ionization Potential (IP): Can be approximated as the negative of the HOMO energy (-EHOMO).

-

Electron Affinity (EA): Can be approximated as the negative of the LUMO energy (-ELUMO).

Visualizing the Computational Workflow and Key Relationships

To further elucidate the theoretical process and the conceptual framework, the following diagrams are provided.

Caption: Computational workflow for determining HOMO/LUMO levels.

Caption: Relationship between FMOs and electronic properties.

References

Potential Research Areas for 2-Ethynylthiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-ethynylthiophene scaffold is a privileged structural motif in materials science and medicinal chemistry, offering a unique combination of electronic properties, synthetic versatility, and biological activity. The presence of the rigid, linear ethynyl (B1212043) group in conjugation with the electron-rich thiophene (B33073) ring provides a platform for the design and synthesis of novel organic materials with tailored optoelectronic characteristics and bioactive molecules with potent therapeutic effects. This technical guide explores the key research areas for this compound derivatives, providing a comprehensive overview of their synthesis, properties, and applications. Detailed experimental protocols for their preparation and characterization are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes key synthetic pathways and biological mechanisms of action to provide a deeper understanding of the structure-property-activity relationships of this versatile class of compounds.

Core Research Areas

The unique structural and electronic features of this compound derivatives have positioned them as promising candidates in several cutting-edge research fields:

-

Organic Electronics: The extended π-conjugation and tunable energy levels of polymers and small molecules incorporating the this compound unit make them highly attractive for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ethynyl linker can enhance planarity and intermolecular interactions, leading to improved charge carrier mobility and device performance.

-

Medicinal Chemistry: this compound derivatives have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties. Their ability to interact with various biological targets, such as kinases and tubulin, makes them valuable leads for the development of novel drugs.

-

Synthetic Chemistry and "Click" Chemistry: The terminal alkyne functionality of this compound serves as a versatile handle for a wide range of chemical transformations. It readily participates in powerful coupling reactions like the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the modular and efficient construction of complex molecular architectures.

Synthesis of this compound Derivatives

The Sonogashira cross-coupling reaction is the most prevalent method for the synthesis of this compound derivatives, involving the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.

General Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of 2-aryl/vinyl-ethynylthiophene derivatives.

Materials:

-

2-Halothiophene (e.g., 2-iodothiophene (B115884) or 2-bromothiophene) (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Base (e.g., triethylamine (B128534) or diisopropylamine, 2-5 equiv.)

-

Anhydrous and degassed solvent (e.g., THF or toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halothiophene, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,2,3-triazoles from this compound derivatives.[1][2][3][4][5]

Materials:

-

This compound derivative (1.0 equiv)

-

Organic azide (B81097) (1.0-1.2 equiv)

-

Copper(II) sulfate (CuSO₄, 1-5 mol%)

-

Sodium ascorbate (B8700270) (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O, THF, DMSO)

Procedure:

-

Dissolve the this compound derivative and the organic azide in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate.

-

Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Applications in Organic Electronics

The incorporation of the this compound moiety into conjugated polymers and small molecules allows for the fine-tuning of their electronic and photophysical properties.

Quantitative Data for Organic Electronic Materials

| Polymer/Molecule | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Application | Ref. |

| Poly(5,5'-(9,9-dioctyl-fluorene-2,7-diyl)bis(ethynyl-2-thienyl)-alt-4,9-(2,1,3-naphthothiadiazole)) (PFDTENT) | -5.48 | -3.65 | 1.83 | OPV | [2] |

| Fused-thiophene based small molecule 1 | -5.51 | -3.48 | 2.03 | OPV (PCE: 5.41%) | |

| Fused-thiophene based small molecule 2 | -5.57 | -3.58 | 1.99 | OPV (PCE: 6.20%) |

Experimental Protocol: Fabrication of Organic Field-Effect Transistors (OFETs)

This protocol describes a general procedure for the fabrication of a bottom-gate, top-contact OFET.

Materials:

-

Highly doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

-

Solution of the this compound-based organic semiconductor in a suitable solvent (e.g., chloroform, toluene)

-

Gold (for source and drain electrodes)

-

Substrate cleaning solvents (deionized water, acetone, isopropanol)

Procedure:

-

Substrate Cleaning: Sequentially clean the Si/SiO₂ substrate in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Organic Semiconductor Deposition: Deposit a thin film of the organic semiconductor onto the SiO₂ surface using a solution-based technique such as spin-coating or drop-casting.

-

Annealing: Anneal the film at an optimized temperature to improve crystallinity and molecular ordering.

-

Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask using thermal evaporation.

-

Characterization: Characterize the electrical performance of the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer. The charge carrier mobility (µ) can be calculated from the transfer characteristics in the saturation regime.

Applications in Medicinal Chemistry

This compound derivatives have demonstrated significant potential as anticancer and antimicrobial agents. Their mechanism of action often involves the inhibition of key cellular processes.

Quantitative Data for Biological Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Biological Target/Pathway | Ref. |

| BZ02 | A549 (Lung) | 6.10 | Tubulin polymerization | [5] |

| BU17 | A549 (Lung) | Potent | Tubulin polymerization | [5] |

| Compound 3b | HepG2 (Liver) | 3.11 | VEGFR-2, AKT | [6] |

| Compound 3b | PC-3 (Prostate) | 2.15 | VEGFR-2, AKT | [6] |

| Compound 4c | HepG2 (Liver) | 3.02 | VEGFR-2, AKT | [6] |

| Compound 4c | PC-3 (Prostate) | 3.12 | VEGFR-2, AKT | [6] |

| Compound 1312 | SGC-7901 (Gastric) | 0.340 | Wnt/β-catenin, Tubulin | [7] |

| Compound 1312 | HT-29 (Colon) | 0.360 | Wnt/β-catenin, Tubulin | [7] |

| Compound ID | Bacterial Strain | MIC (µg/mL) | Ref. |

| S1 | S. aureus | 0.81 µM/ml | |

| S1 | E. coli | 0.81 µM/ml | |

| Thiophene 4 | A. baumannii (Col-R) | 16 | [8] |

| Thiophene 5 | A. baumannii (Col-R) | 16 | [8] |

| Thiophene 8 | E. coli (Col-R) | 32 | [8] |

Key Signaling Pathways

Several thiophene derivatives exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and its downstream AKT signaling pathway, which is crucial for cell survival and proliferation.

The Wnt/β-catenin signaling pathway is another critical target for anticancer drug development. Aberrant activation of this pathway is implicated in many cancers. Some thiophene derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[7]

Experimental Protocol: Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division.[9]

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., PEM buffer)

-

GTP solution

-

Test compound (this compound derivative)

-

Positive control (e.g., colchicine)

-

Negative control (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare solutions of the test compound and controls at various concentrations.

-

In a cuvette, mix the tubulin solution with the polymerization buffer.

-

Add the test compound or control solution to the cuvette and incubate.

-

Initiate polymerization by adding the GTP solution and raising the temperature to 37 °C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition of tubulin polymerization for each concentration of the test compound relative to the negative control.

-

Determine the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%.

Future Outlook and Potential Research Directions

The field of this compound derivatives is ripe with opportunities for further exploration and innovation. Key future research directions include:

-